(3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Trityl Group: The trityl group can be introduced via a reaction with trityl chloride in the presence of a base such as pyridine.
Ethoxycarbonylation: The ethoxycarbonyl group can be introduced using ethyl chloroformate in the presence of a base.
Industrial Production Methods:
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to the unique properties of boron-containing compounds.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid involves its ability to form stable complexes with various biological molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyrazole ring and trityl group contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Pyridylboronic acid
- 2-Thienylboronic acid
Comparison:
- Phenylboronic acid: Lacks the pyrazole ring and trityl group, making it less complex but also less versatile in certain reactions.
- 4-Pyridylboronic acid: Contains a pyridine ring instead of a pyrazole ring, which affects its reactivity and interaction with biological molecules.
- 2-Thienylboronic acid: Features a thiophene ring, which imparts different electronic properties compared to the pyrazole ring.
(3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid is unique due to its combination of functional groups, which provide a balance of stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
(3-ethoxycarbonyl-1-tritylpyrazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BN2O4/c1-2-32-24(29)23-22(26(30)31)18-28(27-23)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,30-31H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQDTZNRQWTGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(=O)OCC)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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